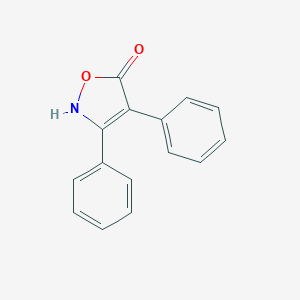
3,4-diphenyl-2H-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diphenyl-2H-1,2-oxazol-5-one is an organic compound belonging to the oxazole family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and unique aromatic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diphenyl-2H-1,2-oxazol-5-one typically involves the reaction of aniline derivatives with ketone compounds, followed by an oxazoline cyclization reaction . One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which involves the condensation of an amino acid with an aromatic aldehyde in the presence of acetic anhydride and sodium acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-diphenyl-2H-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3,4-diphenyl-2H-1,2-oxazol-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,4-diphenyl-2H-1,2-oxazol-5-one exerts its effects involves interactions with various molecular targets and pathways. Its aromatic structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1,2-oxazole: Similar in structure but with different substitution patterns.
2-tert-butyl-3,4-diphenyl-1,2-oxazol-5-one: Contains a tert-butyl group, leading to different chemical properties.
Uniqueness
3,4-diphenyl-2H-1,2-oxazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxazole derivatives may not be suitable .
Properties
CAS No. |
63954-97-2 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3,4-diphenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)14(16-18-15)12-9-5-2-6-10-12/h1-10,16H |
InChI Key |
KZWBGELYVCMLRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |
| 63954-97-2 | |
solubility |
35 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


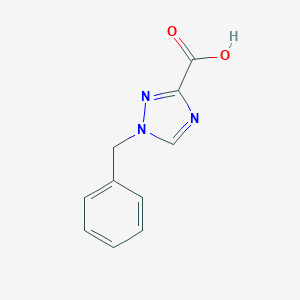
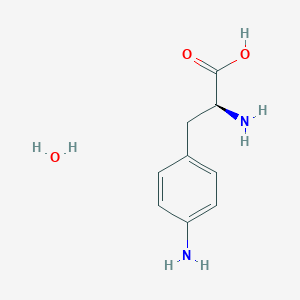

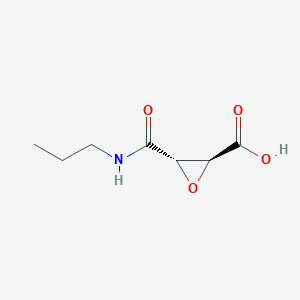
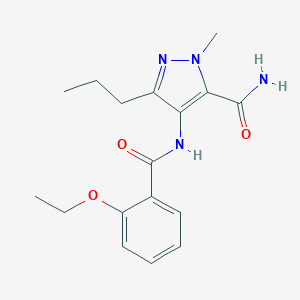
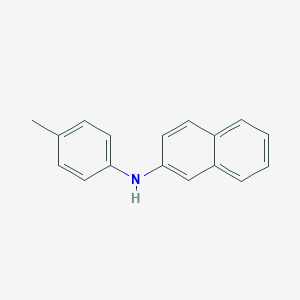
![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
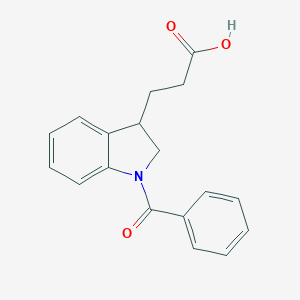
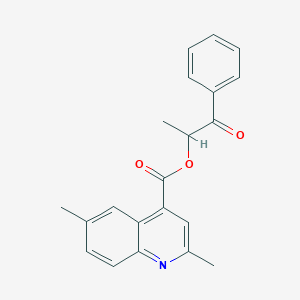

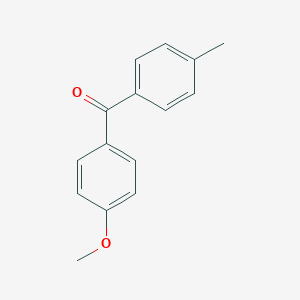
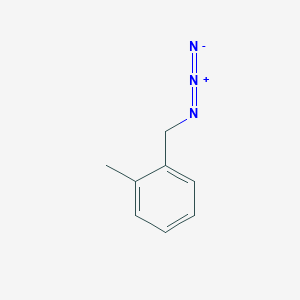
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
